![molecular formula C14H19BrN2O4S B512975 1-[4-(5-Bromo-2-méthoxy-4-méthylbenzènesulfonyl)pipérazin-1-yl]éthan-1-one CAS No. 940989-56-0](/img/structure/B512975.png)
1-[4-(5-Bromo-2-méthoxy-4-méthylbenzènesulfonyl)pipérazin-1-yl]éthan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The molecule “1-[4-(5-Bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs. The molecule also contains a sulfonyl group (-SO2-), a bromine atom, and a methoxy group (-OCH3), which can significantly affect the molecule’s reactivity and properties .
Synthesis Analysis
The synthesis of such a molecule would likely involve multiple steps, starting with the synthesis of the piperazine ring, followed by the introduction of the sulfonyl group, the bromine atom, and the methoxy group. The exact synthesis process would depend on the specific reactions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, the sulfonyl group, the bromine atom, and the methoxy group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom could be involved in substitution reactions, while the sulfonyl group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by the functional groups present in the molecule. For example, the presence of the polar sulfonyl group and the nonpolar methoxy group could affect the compound’s solubility in different solvents .Mécanisme D'action
BRL-15572 acts as a selective antagonist of the serotonin 5-HT1B receptor. This receptor is involved in the regulation of mood, anxiety, and stress response. By blocking the 5-HT1B receptor, BRL-15572 can modulate the release of neurotransmitters and alter the activity of neural circuits involved in mood regulation.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to modulate the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. Additionally, BRL-15572 has been shown to alter the activity of neural circuits involved in mood regulation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRL-15572 in lab experiments is its well-established synthesis method. Additionally, BRL-15572 has been extensively studied in scientific research, making it a reliable tool for investigating the role of the serotonin 5-HT1B receptor in mood regulation. However, one limitation of using BRL-15572 is its selectivity for the 5-HT1B receptor, which may limit its usefulness in investigating other serotonin receptors involved in mood regulation.
Orientations Futures
There are several future directions for research involving BRL-15572. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further research is needed to investigate the role of the serotonin 5-HT1B receptor in mood regulation and the potential for other compounds to modulate its activity. Finally, the development of more selective and potent compounds targeting the serotonin 5-HT1B receptor may lead to the development of more effective treatments for psychiatric disorders.
Méthodes De Synthèse
The synthesis of BRL-15572 involves the reaction between 5-bromo-2-methoxy-4-methylbenzenesulfonyl chloride and piperazine in the presence of a base. The resulting product is then treated with ethyl chloroformate to yield 1-[4-(5-bromo-2-methoxy-4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one. This synthesis method has been well established and is widely used in research laboratories.
Applications De Recherche Scientifique
Recherche pharmaceutique : agents antiviraux
La structure de ce composé, comportant un groupe bromé méthoxy-méthylbenzènesulfonyle, indique une utilité potentielle dans le développement d’agents antiviraux. La présence d’un cycle pipérazine est souvent observée dans les molécules présentant une activité biologique, et sa modification peut conduire à des composés ayant des propriétés antivirales significatives . Par exemple, des dérivés de la pipérazine ont été synthétisés et rapportés comme des inhibiteurs contre divers virus, notamment le virus de la grippe A et le virus Coxsackie B4 .
Synthèse organique : modification benzylique
La position benzylique de ce composé est un site privilégié pour les réactions chimiques telles que la bromation par radicaux libres et la substitution nucléophile. Ces réactions sont fondamentales en synthèse organique, permettant la modification du composé pour créer de nouveaux dérivés ayant des activités biologiques potentielles .
Recherche sur le cancer : composés anticancéreux
Des composés contenant un groupe benzènesulfonyle ont été étudiés pour leurs propriétés anticancéreuses. Le groupe sulfonyle peut interagir avec diverses cibles biologiques, ce qui pourrait conduire au développement de nouveaux médicaments anticancéreux. Des recherches sur les dérivés de l’indole, qui présentent des similitudes structurales avec ce composé, ont révélé une gamme d’activités biologiques, notamment des effets anticancéreux .
Chimie agricole : régulateurs de croissance des plantes
La structure de ce composé ressemble à celle des hormones végétales telles que l’acide indole-3-acétique, qui est dérivé du tryptophane. Il pourrait être utilisé pour synthétiser des analogues qui agissent comme des régulateurs de croissance des plantes, influençant divers aspects du développement des plantes .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-(5-bromo-2-methoxy-4-methylphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O4S/c1-10-8-13(21-3)14(9-12(10)15)22(19,20)17-6-4-16(5-7-17)11(2)18/h8-9H,4-7H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHDZXOIKDTPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)S(=O)(=O)N2CCN(CC2)C(=O)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)
![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)
![1-Benzyl-4-[(4-bromo-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512899.png)
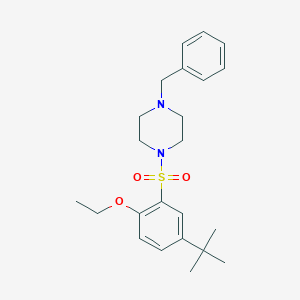
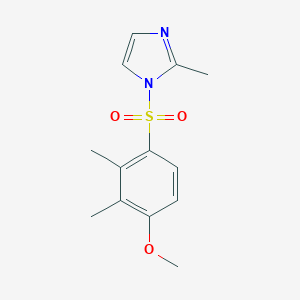
![1-[(2-Ethoxy-4,5-dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512906.png)
![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)

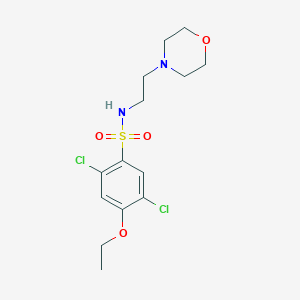
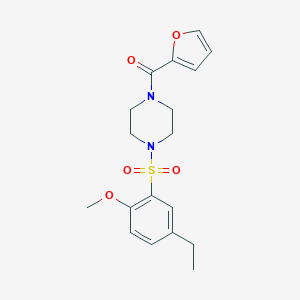
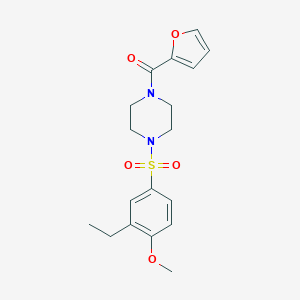
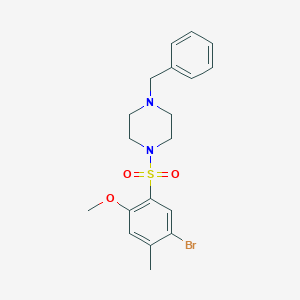
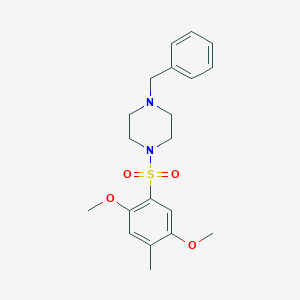
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B512925.png)